molecular formula C12H15NO3 B112115 tert-Butyl (3-formylphenyl)carbamate CAS No. 176980-36-2

tert-Butyl (3-formylphenyl)carbamate

Cat. No. B112115
M. Wt: 221.25 g/mol
InChI Key: JEUBPGIHGQWLAJ-UHFFFAOYSA-N
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Description

“tert-Butyl (3-formylphenyl)carbamate” is a chemical compound with the CAS Number: 176980-36-2. It has a molecular weight of 221.26 and its IUPAC name is tert-butyl 3-formylphenylcarbamate . It is typically stored in an inert atmosphere at temperatures between 2-8°C .


Synthesis Analysis

The synthesis of “tert-Butyl (3-formylphenyl)carbamate” involves the use of manganese (IV) oxide in dichloromethane at 20℃ for 16 hours . Another method involves the use of manganese (IV) oxide in 1,2-dichloro-ethane at 20℃ for 72 hours .


Molecular Structure Analysis

The InChI code for “tert-Butyl (3-formylphenyl)carbamate” is 1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) .


Physical And Chemical Properties Analysis

“tert-Butyl (3-formylphenyl)carbamate” is a solid at room temperature . It has a number of physicochemical properties such as a molar refractivity of 62.08, a TPSA of 55.4 Ų, and a lipophilicity Log Po/w (iLOGP) of 2.19 .

Scientific Research Applications

  • Synthesis of N-Boc-protected anilines

    • Field : Organic Chemistry
    • Application : tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in the synthesis of various organic compounds.
    • Results : The outcome of this application is the formation of N-Boc-protected anilines, which can be used as intermediates in further reactions .
  • Synthesis of tetrasubstituted pyrroles

    • Field : Organic Chemistry
    • Application : tert-Butyl carbamate was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position . Tetrasubstituted pyrroles are valuable structures in medicinal chemistry due to their presence in numerous natural products and biologically active compounds.
    • Results : The outcome of this application is the formation of tetrasubstituted pyrroles, which can be used in further reactions or as potential therapeutic agents .

Safety And Hazards

The safety information for “tert-Butyl (3-formylphenyl)carbamate” includes a GHS07 pictogram and a signal word of “Warning”. Hazard statements include H302, H315, H319, H332, and H335. Precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

tert-butyl N-(3-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUBPGIHGQWLAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587637
Record name tert-Butyl (3-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-formylphenyl)carbamate

CAS RN

176980-36-2
Record name tert-Butyl (3-formylphenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BOC-Amino)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JY Dong, WT Xu, FY Yue, HJ Song, YX Liu, QM Wang - Tetrahedron, 2021 - Elsevier
Hydrogen/deuterium exchange at the formyl groups of aldehydes is the most direct way to synthesize deuterated aldehydes, which are of interest for labeling studies and drug discovery…
Number of citations: 9 www.sciencedirect.com
JR Horton, CB Woodcock, Q Chen, X Liu… - Journal of medicinal …, 2018 - ACS Publications
The active sites of hundreds of human α-ketoglutarate (αKG) and Fe(II)-dependent dioxygenases are exceedingly well preserved, which challenges the design of selective inhibitors. …
Number of citations: 29 pubs.acs.org
Y Cho, M Kang, SH Ji, HJ Jeong, JE Jung… - Journal of Medicinal …, 2023 - ACS Publications
A lack of the T cell-inflamed tumor microenvironment limits the efficacy of immune checkpoint inhibitors (ICIs). Activation of stimulator of interferon genes (STING)-mediated innate …
Number of citations: 2 pubs.acs.org
A Boltjes, M Konstantinidou, L Gao… - … Reactions in High …, 2022 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
A Boltjes, M Konstantinidou… - … and application of …, 2019 - research.rug.nl
A series of unprecedented imidazo [1, 2-a] pyrazin-8-amines are synthesized from simple and readily available building blocks. This scaffold is of high interest due to its similarity to …
Number of citations: 0 research.rug.nl
AD Hobson, MJ McPherson, W Waegell… - Journal of Medicinal …, 2022 - ACS Publications
Glucocorticoid receptor modulators (GRM) are the first-line treatment for many immune diseases, but unwanted side effects restrict chronic dosing. However, targeted delivery of a GRM …
Number of citations: 16 pubs.acs.org
M Schwickert, TR Fischer… - Journal of Medicinal …, 2022 - ACS Publications
Selective manipulation of the epitranscriptome could be beneficial for the treatment of cancer and also broaden the understanding of epigenetic inheritance. Inhibitors of the tRNA …
Number of citations: 7 pubs.acs.org
RA Zimmermann - openscience.ub.uni-mainz.de
Biophysical Evaluation of DNMT2 and NSUN6 Inhibitors Designed to Selectively Target Epitranscriptomal Writers Page 1 Biophysical Evaluation of DNMT2 and NSUN6 Inhibitors …
Number of citations: 2 openscience.ub.uni-mainz.de

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